molecular formula C8H12BNO2 B1314463 (2-((Methylamino)methyl)phenyl)boronic acid CAS No. 365245-83-6

(2-((Methylamino)methyl)phenyl)boronic acid

Cat. No.: B1314463
CAS No.: 365245-83-6
M. Wt: 165 g/mol
InChI Key: UJIXFCWSLWIWBC-UHFFFAOYSA-N
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Description

“(2-((Methylamino)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H12BNO2 . It has an average mass of 164.997 Da and a mono-isotopic mass of 165.096115 Da .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 2-Formylbenzeneboronic acid and Methylamine . It is also used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with a boronic acid group and a methylamino methyl group attached to it .


Chemical Reactions Analysis

“this compound” is used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 328.3±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 46.2±0.4 cm3, a polar surface area of 52 Å2, and a molar volume of 147.5±5.0 cm3 .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Boronic acids, including derivatives closely related to (2-((Methylamino)methyl)phenyl)boronic acid, serve as synthetic intermediates and building blocks in organic synthesis. They are utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups into boronic acids can offer new application opportunities by providing multifunctional compounds for further study (Zhang et al., 2017).
  • Boronic acid derivatives catalyze dehydrative amidation between carboxylic acids and amines, where the ortho-substituent plays a crucial role in accelerating amidation, demonstrating their utility in peptide synthesis (Wang et al., 2018).

Biomedical Applications

  • Boronic acid-functionalized polymers have shown potential in various biomedical applications, including drug delivery and the development of responsive materials that can adjust properties in response to biological stimuli. These applications exploit the unique reactivity of boronic acids with diols and their responsive nature to changes in pH and sugar concentrations (Cambre & Sumerlin, 2011).
  • Glucose-responsive materials have been developed using boronic acid derivatives that operate at physiological pH, indicating their potential use in diabetes management through glucose sensing or controlled insulin release (Roy & Sumerlin, 2012).

Sensing and Detection

  • Boronic acids are crucial in the development of chemosensors for detecting biologically relevant species, including carbohydrates, dopamine, fluorides, metal ions, and hydrogen peroxide. This is due to their ability to form reversible covalent bonds with diols and other nucleophilic species, enabling selective and sensitive detection mechanisms (Guo et al., 2012).

Chemical Interaction and Structural Studies

  • The interaction and complexation behavior of boronic acids with diols and alpha-hydroxy acids have been extensively studied, offering insights into their structural analysis and binding mechanisms. This knowledge is fundamental for designing more effective boronic acid-based sensors and materials (Valenzuela et al., 2022).

Mechanism of Action

Target of Action

The primary target of (2-((Methylamino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway in the formation of carbon–carbon bonds . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH . Therefore, these factors must be considered when using these compounds for pharmacological purposes .

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the environment . As mentioned earlier, the rate of hydrolysis of the compound can be considerably accelerated at physiological pH . Therefore, the pH of the environment is a key factor that influences the compound’s action, efficacy, and stability .

Safety and Hazards

“(2-((Methylamino)methyl)phenyl)boronic acid” is classified as harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

(2-((Methylamino)methyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its unique structure. The boronic acid group allows it to interact with enzymes, proteins, and other biomolecules that contain diol groups. One of the primary interactions is with serine proteases, where the boronic acid moiety forms a reversible covalent bond with the serine residue in the active site of the enzyme. This interaction can inhibit the enzyme’s activity, making this compound a potential candidate for enzyme inhibition studies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting specific enzymes involved in these pathways. For instance, the inhibition of serine proteases can lead to altered signal transduction, affecting gene expression and cellular metabolism. Additionally, this compound has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. The boronic acid group interacts with diol-containing biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For example, the inhibition of serine proteases by this compound can prevent the cleavage of specific substrates, thereby modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a decrease in its inhibitory effects on enzymes. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to inhibit enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its beneficial enzyme inhibitory properties .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. The compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of serine proteases can affect the breakdown of proteins and peptides, altering the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The boronic acid group allows this compound to bind to proteins that transport it across cell membranes, ensuring its effective distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, this compound may localize to the cytoplasm or nucleus, depending on the presence of specific targeting signals. This localization is crucial for its activity and function within the cell .

Properties

IUPAC Name

[2-(methylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIXFCWSLWIWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CNC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538185
Record name {2-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365245-83-6
Record name {2-[(Methylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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